molecular formula C16H12ClNO2 B2823737 1-(2-chlorobenzyl)-1H-indole-3-carboxylic acid CAS No. 93548-85-7

1-(2-chlorobenzyl)-1H-indole-3-carboxylic acid

Cat. No.: B2823737
CAS No.: 93548-85-7
M. Wt: 285.73
InChI Key: GFMAKQIHSUMLCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorobenzyl)-1H-indole-3-carboxylic acid is an organic compound that belongs to the class of indole derivatives It features a chlorobenzyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the 3-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzyl)-1H-indole-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with indole, which is reacted with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form 1-(2-chlorobenzyl)-1H-indole.

    Carboxylation: The intermediate 1-(2-chlorobenzyl)-1H-indole is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group at the 3-position of the indole ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1-(2-Chlorobenzyl)-1H-indole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl acetic acid
  • 1-(2-Chlorobenzyl)-1H-benzimidazole-2-thiol

Comparison: 1-(2-Chlorobenzyl)-1H-indole-3-carboxylic acid is unique due to the presence of both the indole ring and the chlorobenzyl group, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c17-14-7-3-1-5-11(14)9-18-10-13(16(19)20)12-6-2-4-8-15(12)18/h1-8,10H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMAKQIHSUMLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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